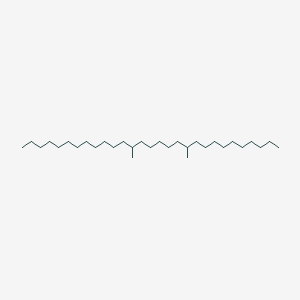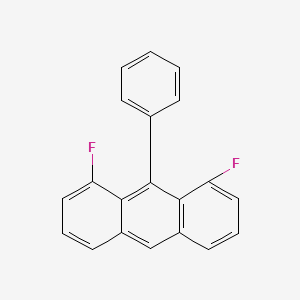![molecular formula C8H7Br6N3O3 B12581972 3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol CAS No. 457068-86-9](/img/structure/B12581972.png)
3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol is a chemical compound known for its unique structure and properties. It is a derivative of triazine and is characterized by the presence of tribromomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol typically involves the reaction of 4,6-bis(tribromomethyl)-1,3,5-triazine with propane-1,2-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include toluene and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol has several scientific research applications:
Polymer Science: Used as a photoinitiator in visible light photopolymerization processes, particularly in the creation of dental composites.
Materials Chemistry: Employed in the synthesis of bio-based copolyesters, contributing to the development of biodegradable materials.
Industrial Applications: Utilized as a flame retardant in various polymeric materials due to its bromine content.
Mechanism of Action
The mechanism of action of 3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol involves its ability to act as a photoinitiator. Upon exposure to visible light, the compound undergoes photochemical reactions that generate free radicals. These free radicals initiate polymerization processes, leading to the formation of polymer networks. The tribromomethyl groups play a crucial role in this photoinitiation process .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated compound used as a flame retardant.
2-(3,4-Methylenedioxyphenyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine: A triazine derivative used as a photoinitiator in dental composites.
Uniqueness
3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol is unique due to its specific combination of tribromomethyl groups and triazine structure, which imparts distinct photoinitiating properties and flame retardant capabilities. Its ability to initiate polymerization under visible light sets it apart from other similar compounds .
Properties
CAS No. |
457068-86-9 |
|---|---|
Molecular Formula |
C8H7Br6N3O3 |
Molecular Weight |
672.6 g/mol |
IUPAC Name |
3-[[4,6-bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C8H7Br6N3O3/c9-7(10,11)4-15-5(8(12,13)14)17-6(16-4)20-2-3(19)1-18/h3,18-19H,1-2H2 |
InChI Key |
NWFPDBOPZRKQSC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC1=NC(=NC(=N1)C(Br)(Br)Br)C(Br)(Br)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


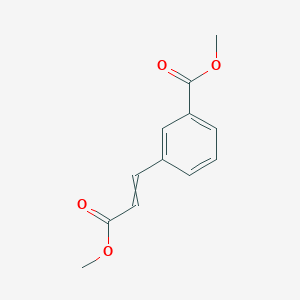
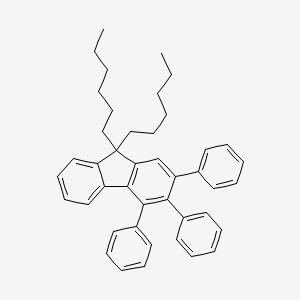
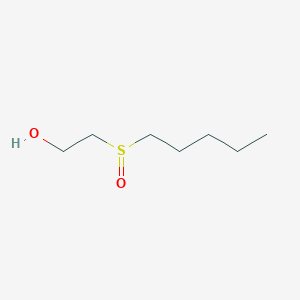
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)

![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)

